
3-O-Metiltolcapone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacological Properties
1. Inhibition of Transthyretin Amyloidogenesis
3-O-Methyltolcapone has been identified as a potent inhibitor of transthyretin (TTR) amyloidogenesis, which is crucial in diseases such as familial amyloid polyneuropathy and senile systemic amyloidosis. TTR is a transport protein that can misfold and aggregate, leading to amyloid deposits in various tissues. Studies have shown that 3-OMT stabilizes the tetrameric structure of TTR more effectively than tolcapone, resulting in reduced amyloid formation .
2. Improved Pharmacokinetics
Compared to its parent compound, tolcapone, 3-OMT exhibits more favorable pharmacokinetic properties. It has a longer half-life and better permeability across the blood-brain barrier (BBB), making it a promising candidate for central nervous system (CNS) therapies . Research indicates that 3-OMT maintains therapeutic levels in plasma longer than tolcapone, which is beneficial for sustained treatment effects in neurodegenerative conditions .
Therapeutic Applications
1. Treatment of Amyloidosis
Given its effectiveness in stabilizing TTR and preventing amyloid formation, 3-OMT is being explored as a treatment for various forms of amyloidosis. This includes familial amyloid polyneuropathy and other related conditions where TTR misfolding plays a critical role .
2. Parkinson’s Disease Management
As a derivative of tolcapone, 3-OMT may also serve as an adjunct therapy in Parkinson’s disease management, potentially offering improved motor control with fewer side effects due to its enhanced safety profile . Its ability to extend levodopa exposure by inhibiting COMT could help mitigate motor fluctuations common in Parkinson's patients.
Case Studies and Research Findings
Mecanismo De Acción
El clorhidrato de escopina ejerce sus efectos antagonizando los receptores muscarínicos de acetilcolina (mAChRs) en el sistema nervioso central y en todo el cuerpo . Este antagonismo conduce a la inhibición de la actividad del sistema nervioso parasimpático, lo que da como resultado diversos efectos terapéuticos, como la prevención de las náuseas y los vómitos . Los objetivos moleculares involucrados incluyen los receptores muscarínicos de acetilcolina, que son receptores acoplados a proteínas G .
Análisis Bioquímico
Biochemical Properties
3-O-Methyltolcapone is known to interact with TTR, an amyloidogenic homotetramer involved in the transport of thyroxine in blood and cerebrospinal fluid . It acts as a potent inhibitor of TTR amyloidogenesis . The compound binds to both T4 binding sites of TTR, leading to effective TTR tetramer stabilization .
Cellular Effects
The effects of 3-O-Methyltolcapone on cells are primarily related to its role as a TTR stabilizer . By inhibiting TTR amyloidogenesis, it prevents the pathological aggregation of TTR that can accumulate in several organs . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
3-O-Methyltolcapone exerts its effects at the molecular level through binding interactions with TTR . It occupies both T4 binding sites of TTR, leading to effective TTR tetramer stabilization . This prevents the destabilization of the TTR tetramer, which can lead to pathological aggregation .
Temporal Effects in Laboratory Settings
It is known that the compound has a high degree of TTR stabilization .
Metabolic Pathways
3-O-Methyltolcapone is expected to be protected from the metabolic glucuronidation that is responsible for the lability of tolcapone in the organism
Métodos De Preparación
El clorhidrato de escopina se puede sintetizar mediante varios métodos. Un método común implica la hidrólisis de la escopolamina . Otro método incluye un proceso de tres pasos que comienza con N-metoxicarbonilpirrol y 1,1,3,3-tetrabromoacetona. Los reactivos se combinan en una cicloadición [4+3], seguida de una reducción diastereoselectiva con hidruro de diisobutilaluminio y, finalmente, una epoxidación de Prilezhaev con ácido trifluoroperacético . Los métodos de producción industrial a menudo implican la reducción del éster de escopolamina utilizando borohidruro de sodio, seguido de la adición de ácido clorhídrico a la mezcla de reacción para producir clorhidrato de escopina .
Análisis De Reacciones Químicas
El clorhidrato de escopina experimenta diversas reacciones químicas, entre ellas:
Oxidación: La escopina se puede oxidar para formar óxido de escopina N.
Reducción: Reducción de escopolamina a escopina utilizando borohidruro de sodio.
Sustitución: La escopina puede sufrir reacciones de sustitución, particularmente en el átomo de nitrógeno, para formar diversos derivados.
Los reactivos comunes utilizados en estas reacciones incluyen el borohidruro de sodio para la reducción y el ácido trifluoroperacético para la epoxidación . Los principales productos formados a partir de estas reacciones incluyen óxido de escopina N y diversos derivados de escopina .
Comparación Con Compuestos Similares
El clorhidrato de escopina es similar a otros alcaloides tropánicos como la escopolamina, la hiosciamina y la atropina . Es único en su afinidad de unión específica y selectividad para los receptores muscarínicos de acetilcolina sobre los receptores nicotínicos de acetilcolina . Esta selectividad lo hace particularmente útil en aplicaciones médicas donde se desean efectos anticolinérgicos dirigidos .
Compuestos Similares
- Escopolamina
- Hiosciamina
- Atropina
- Anisodina
Actividad Biológica
3-O-Methyltolcapone (3-OMT) is a derivative of tolcapone, a drug primarily used for treating Parkinson's disease. Recent studies have highlighted its potential as a potent inhibitor of transthyretin (TTR) amyloidogenesis, making it a candidate for therapeutic applications in various amyloid-related conditions. This article delves into the biological activity of 3-OMT, focusing on its mechanisms, pharmacological properties, and research findings.
3-O-Methyltolcapone acts by stabilizing the tetrameric structure of TTR, which is crucial for preventing its amyloidogenic aggregation. The compound binds selectively to TTR, occupying both thyroxine binding sites and enhancing the stability of the tetramer. This action is particularly important in conditions where TTR mutations lead to destabilization and subsequent amyloid formation, affecting organs such as the heart and nervous system .
Pharmacokinetics and Permeability
Research indicates that 3-OMT exhibits favorable pharmacokinetic properties, including enhanced permeability across the blood-brain barrier (BBB). In vitro studies have shown that 3-OMT has a permeability coefficient (P_app) significantly higher than that of tolcapone, suggesting its potential effectiveness in central nervous system (CNS) applications . The following table summarizes the permeability data:
Compound | P_app (nm/s) |
---|---|
3-O-Methyltolcapone | 160 |
Tolcapone | 101 |
Lipophilic Analog 1 | 240 |
Lipophilic Analog 2 | 250 |
Toxicity Profile
In vitro toxicity assessments demonstrate that 3-OMT and its analogues exhibit significantly reduced neuronal and hepatic toxicity compared to tolcapone. For instance, dose-response curves indicate that 3-OMT derivatives show a six to seven-fold reduction in cytotoxicity in SH-SY5Y neuronal cells . This improved safety profile makes 3-OMT a promising candidate for further development.
Study on TTR Stabilization
A pivotal study characterized the binding affinity and stabilization effect of 3-OMT on TTR. The results indicated that methylation at the 3-hydroxy position enhances lipophilicity, thereby improving brain penetration. The study demonstrated that 3-OMT effectively inhibits TTR amyloidogenesis in vitro and provides structural data supporting its mechanism of action .
Comparative Analysis with Tolcapone
A comparative pharmacokinetic study revealed that while tolcapone rapidly inhibits catechol-O-methyltransferase (COMT) activity, leading to increased levodopa bioavailability, 3-OMT presents a more stable metabolic profile with lower toxicity risks. The half-life of 3-OMT was found to be approximately 39 hours, independent of dose variations, which contrasts with tolcapone's pharmacokinetics .
Propiedades
IUPAC Name |
(4-hydroxy-3-methoxy-5-nitrophenyl)-(4-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-9-3-5-10(6-4-9)14(17)11-7-12(16(19)20)15(18)13(8-11)21-2/h3-8,18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNSNEJUGBEWTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158826 | |
Record name | 3-O-Methyltolcapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134612-80-9 | |
Record name | 3-O-Methyltolcapone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134612809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-O-Methyltolcapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-O-METHYLTOLCAPONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F90Q84HN93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-O-Methyltolcapone interact with its target transthyretin (TTR), and what are the downstream effects?
A1: 3-O-Methyltolcapone binds to the thyroxine (T4) binding sites of the TTR tetramer. [, ] This binding stabilizes the tetrameric structure of TTR, preventing its dissociation into monomers. [] The dissociation of TTR tetramers is the crucial first step in the amyloidogenic cascade, leading to the formation of amyloid fibrils associated with transthyretin amyloidosis. [] By stabilizing the TTR tetramer, 3-O-Methyltolcapone effectively inhibits TTR amyloidogenesis. []
Q2: What is known about the pharmacokinetic profile of 3-O-Methyltolcapone compared to its parent compound, tolcapone?
A2: 3-O-Methyltolcapone is a major metabolite of tolcapone, formed through 3-O-methylation. [] While tolcapone is primarily metabolized through glucuronidation, leading to a relatively short half-life, 3-O-Methyltolcapone exhibits a longer half-life. [] This longer half-life contributes to the prolonged excretion of tolcapone and its metabolites. []
Q3: How does the lipophilicity of 3-O-Methyltolcapone and its analogues relate to their potential as therapeutics for TTR amyloidosis?
A3: 3-O-Methyltolcapone and its lipophilic analogues exhibit improved stability against metabolic glucuronidation compared to tolcapone. [] This increased stability is attributed to their lipophilic nature. [] Furthermore, their lipophilicity enables these compounds to effectively cross the blood-brain barrier, making them promising candidates for inhibiting TTR amyloidogenesis in the cerebrospinal fluid, a crucial aspect for addressing TTR amyloidosis with central nervous system involvement. [, ]
Q4: What evidence suggests that 3-O-Methyltolcapone can reach relevant therapeutic targets in the central nervous system?
A4: A study involving patients with hereditary transthyretin amyloidosis demonstrated that orally administered tolcapone leads to detectable levels of both tolcapone and 3-O-Methyltolcapone in the cerebrospinal fluid (CSF). [] This finding indicates that both the parent drug and its metabolite can cross the blood-brain barrier, a crucial requirement for targeting TTR amyloidogenesis in the central nervous system. []
Q5: What in vitro assays have been used to characterize the activity of 3-O-Methyltolcapone and its analogues against TTR amyloidogenesis?
A5: Researchers have utilized immunoblotting assays to assess the ability of 3-O-Methyltolcapone and its analogues to stabilize TTR. [] These assays measure the levels of TTR monomers and tetramers under semi-denaturing conditions, providing insights into the compounds' efficacy in preventing TTR tetramer dissociation and subsequent amyloid formation. [, ] Additionally, calorimetric studies have been employed to investigate the binding interactions between these compounds and TTR, confirming their occupancy of T4 binding sites within the TTR tetramer. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.